Rhodiumcarbonylchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

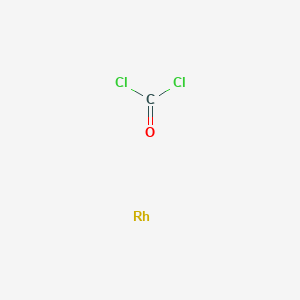

Rhodium carbonyl chloride is an organorhodium compound with the formula Rh2Cl2(CO)4 . It is a red-brown volatile solid that is soluble in nonpolar organic solvents . It is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .

Synthesis Analysis

Rhodium carbonyl chloride is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide . The idealized redox equation for this synthesis is:

Wissenschaftliche Forschungsanwendungen

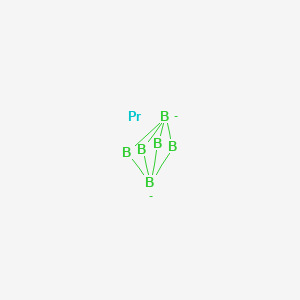

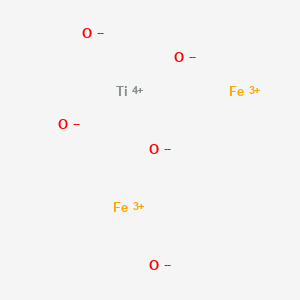

Katalyse und Einzelatomkatalysatoren

Rhodiumcarbonylchlorid (Rh(CO)2Cl) wurde als Modellkatalysator für Einzelatome untersucht. Forscher haben seine Struktur untersucht, wenn es auf der TiO2(110) Oberfläche unter Verwendung der Normal-Einfall-Röntgen-Stehwelle-Technik adsorbiert. Die dominierende adsorbierte Spezies bleibt undissoziiert, wobei Rhodium oberhalb des brückenden Sauerstoffs bindet und Chlor in der Nähe der fünffach koordinierten Titanionen auf der Oberfläche gefunden wird. Darüber hinaus überbrückt eine untergeordnete geminale Dicarbonylart, die durch Rhodium-Chlor-Bindungsspaltung gebildet wird, die Sauerstoffionen und schafft so einen hochsymmetrischen Platz.

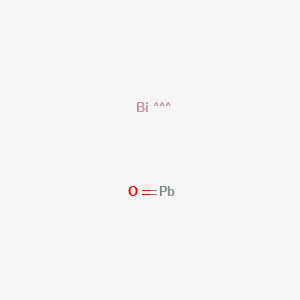

Effiziente Rückgewinnung von Rhodium aus verbrauchten Katalysatoren

Rhodium ist ein wertvolles Metall, insbesondere in der petrochemischen Industrie. Forscher haben effiziente Rückgewinnungsmethoden für Triphenylphosphin-Acetylaceton-Carbonyl-Rhodium (ROPAC)-Abfallkatalysatoren untersucht. Mikrofluidtechnik und 3D-Druck wurden eingesetzt, um Mikrokanalreaktoren zur Rückgewinnung von Rhodium aus deaktivierten ROPAC-Katalysatoren zu entwickeln . Die im Katalysator reichlich vorhandenen Chloridionen spielen bei diesem Prozess eine entscheidende Rolle.

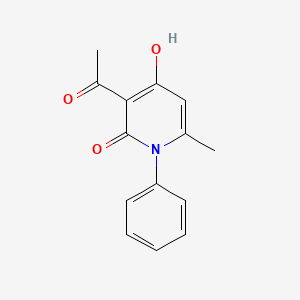

Carbonylative Synthese von Heterocyclen

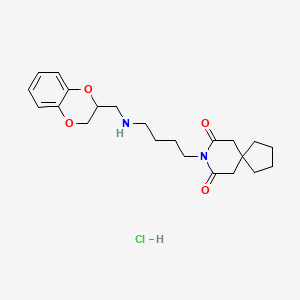

Rhodium-katalysierte Carbonylierungsreaktionen sind für die Synthese von heterocyclischen Verbindungen unerlässlich. Erste Untersuchungen deuten darauf hin, dass die Neigung zur Bildung von β-Lactonen sowohl von sterischen als auch von elektronischen Faktoren abhängt . This compound kann als Katalysator in diesen Reaktionen dienen, was zur Bildung verschiedener heterocyclischer Strukturen führt.

Wirkmechanismus

Rh2Cl2(CO)4\text{Rh}_2\text{Cl}_2(\text{CO})_4Rh2Cl2(CO)4

. It is a red-brown volatile solid that is soluble in nonpolar organic solvents .Target of Action

Rhodium carbonyl chloride is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis . It primarily targets the formation of these complexes, which can then interact with various organic compounds to facilitate chemical reactions .

Mode of Action

The molecule consists of two planar Rh(I) centers linked by two bridging chloride ligands and four CO ligands . It reacts with a variety of Lewis bases (:B) to form adducts

RhCl(CO)2:B\text{RhCl}(\text{CO})_2:BRhCl(CO)2:B

. This interaction with Lewis bases allows it to participate in a variety of chemical reactions.Biochemical Pathways

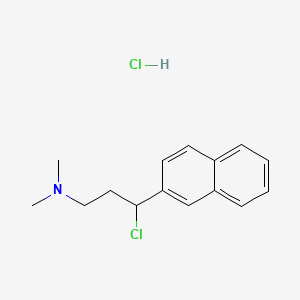

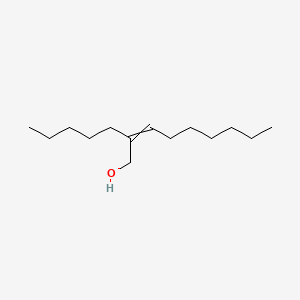

Rhodium carbonyl chloride is involved in various organic reactions such as Pauson-Khand reaction, allylic alkylations, rearrangement of strained rings, carbonylative ring expansion, carbonylative coupling of organometallics, hydroformylation, silylformylation, and cycloaddition reactions of alkenes, alkynes, and allenes . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds.

Pharmacokinetics

Its solubility in nonpolar organic solvents suggests that it may have good bioavailability in environments where these solvents are present .

Result of Action

The result of rhodium carbonyl chloride’s action is the facilitation of various chemical reactions. By forming adducts with Lewis bases, it can catalyze reactions that lead to the formation of complex organic compounds . This makes it a valuable tool in the field of organic synthesis.

Action Environment

The action of rhodium carbonyl chloride is influenced by environmental factors such as temperature and the presence of other chemical species. For example, its reaction with tetrahydrothiophene has been shown to be exothermic, with an enthalpy change of -31.8 kJ/mol . Additionally, the presence of other chemical species can influence the types of adducts it forms and the reactions it can catalyze .

Eigenschaften

IUPAC Name |

carbonyl dichloride;rhodium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2O.Rh/c2-1(3)4; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGFUTSPEKVFKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(Cl)Cl.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2ORh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red or red solid; [Merck Index] Crystalline solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Rhodium carbonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)

![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)